![molecular formula C19H19N5O5S B2476615 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852168-27-5](/img/structure/B2476615.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N5O5S and its molecular weight is 429.45. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- CCG-30071 exhibits promising anticancer activity. Researchers have explored its effects on tumor cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it interferes with key cellular pathways involved in cancer progression .
- Inflammation plays a crucial role in various diseases. CCG-30071 has demonstrated anti-inflammatory effects by modulating pro-inflammatory cytokines and signaling pathways. Its potential as a therapeutic agent for inflammatory disorders is being investigated .
- Preclinical studies indicate that CCG-30071 may protect neurons from oxidative stress and neurotoxic insults. Researchers are exploring its potential in treating neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease .
- CCG-30071 has shown vasodilatory effects and the ability to reduce oxidative stress in cardiovascular tissues. Investigations are ongoing to determine its impact on hypertension, atherosclerosis, and other cardiovascular disorders .
- The compound exhibits antimicrobial properties against bacteria, fungi, and parasites. Researchers are evaluating its efficacy as a novel antimicrobial agent, potentially addressing drug-resistant pathogens .
- CCG-30071’s unique chemical structure makes it an interesting candidate for crystallography studies. Researchers use it as a probe to understand protein-ligand interactions and to determine high-resolution structures of target proteins .
Anticancer Potential
Anti-inflammatory Properties
Neuroprotection and Neurodegenerative Diseases
Cardiovascular Health
Antimicrobial Activity
Crystallography and Structural Biology
Mechanism of Action
Target of Action
CCG-30071, also known as N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide, is a potent small molecule inhibitor A related compound, ccg-50014, is known to target rgs4, a member of the regulator of g protein signaling (rgs) family . More research is needed to confirm the exact target of CCG-30071.
Mode of Action
Based on the related compound ccg-50014, it can be inferred that ccg-30071 might bind covalently to its target, forming an adduct on two cysteine residues located in an allosteric regulatory site
Biochemical Pathways
The related compound ccg-1423 is known to inhibit rho pathway-mediated signaling and activation of serum response factor (srf) transcription
Pharmacokinetics
Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body Understanding these properties is crucial for determining the bioavailability of a drug, ie, the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect
Result of Action
Based on the related compound ccg-1423, it can be inferred that ccg-30071 might inhibit growth of certain cancer cell lines and stimulate apoptosis
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5S/c1-10-20-16-15(18(26)24(3)19(27)23(16)2)17(21-10)30-9-14(25)22-11-4-5-12-13(8-11)29-7-6-28-12/h4-5,8H,6-7,9H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNGVOCGWVSPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide |
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